(3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol
CAS No.:
Cat. No.: VC17576224
Molecular Formula: C5H12N2O3
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12N2O3 |
|---|---|
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | (3S,4S,5S)-3-(hydroxymethyl)diazinane-4,5-diol |
| Standard InChI | InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5-/m0/s1 |
| Standard InChI Key | PPPMSBCQTLJPKM-YUPRTTJUSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@@H](NN1)CO)O)O |
| Canonical SMILES | C1C(C(C(NN1)CO)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₅H₁₂N₂O₃, with a molar mass of 148.16 g/mol . Its IUPAC name, (3S,4S,5S)-3-(hydroxymethyl)diazinane-4,5-diol, reflects the hexahydropyridazine backbone substituted with a hydroxymethyl group at position 3 and hydroxyl groups at positions 4 and 5. The stereochemistry is critical: the (3S,4S,5S) configuration distinguishes it from its enantiomer, (3R,4R,5R)-azafagomine, which shares identical physical properties but may differ in biological activity .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂N₂O₃ | |
| Molecular Weight | 148.16 g/mol | |
| IUPAC Name | (3S,4S,5S)-3-(hydroxymethyl)diazinane-4,5-diol | |
| Canonical SMILES | C1C@HO | |
| PubChem CID (Enantiomer) | 10329422 (R,R,R) |
Stereochemical Considerations
The (3S,4S,5S) configuration positions all hydroxyl and hydroxymethyl groups on the same face of the hexahydropyridazine ring, a feature that may enhance interactions with enzymatic active sites. This spatial arrangement is analogous to miglustat, a piperidine-based iminosugar used clinically for Gaucher disease, suggesting potential glycosidase inhibitory activity .
Synthesis and Structural Elucidation
Synthetic Routes
While no explicit synthesis protocol for (3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol is detailed in the available literature, enantioselective methods for related hexahydropyridazines provide insights. A 2015 study demonstrated a multicomponent cascade reaction involving organocatalytic Michael addition, α-amination, and hemiaminalization to construct polysubstituted hexahydropyridazines with high stereocontrol . Such strategies could theoretically adapt to introduce the hydroxymethyl and diol moieties at the 3, 4, and 5 positions.
Analytical Characterization
The compound’s stereochemistry is confirmed via NMR and X-ray crystallography in analogous structures. For example, the (3R,4R,5R) enantiomer exhibits distinct proton coupling patterns in its ¹H NMR spectrum, particularly in the 3.0–4.0 ppm region, corresponding to the hydroxymethyl and hydroxyl-bearing carbons . Chiral HPLC or circular dichroism would be required to differentiate the (3S,4S,5S) form from its enantiomer.
Biological Activity and Mechanisms
Glycosidase Inhibition
Iminosugars like miglustat and migalastat inhibit glycosidases by mimicking monosaccharide transition states. Molecular docking studies suggest that (3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol may bind to α-glucosidases via hydrogen bonds between its hydroxyl groups and catalytic residues (e.g., Asp443, Arg617) and hydrophobic interactions with aromatic side chains (e.g., Trp517) . This mechanism is implicated in antiviral activity against SARS-CoV-2, where α-glucosidase inhibitors disrupt viral glycoprotein processing .
Table 2: Biological Activities of Related Compounds
Pharmacological Applications
Antiviral Drug Development
The compound’s structural similarity to IHVR-19029, a potent α-glucosidase inhibitor, positions it as a candidate for host-directed antiviral therapy. Host-targeted agents are less prone to drug resistance, a critical advantage in pandemic preparedness .
Oncology
The hexahydropyridazine core’s ability to modulate apoptosis pathways warrants exploration in solid tumors. Derivatives with substituted N-atoms show enhanced blood-brain barrier penetration, suggesting utility in glioblastoma .
Research Gaps and Future Directions
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Enantiomer-Specific Activity: Comparative studies between (3S,4S,5S) and (3R,4R,5R) forms are needed to elucidate stereochemical influences on bioactivity.
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Synthetic Optimization: Developing scalable, stereoselective syntheses remains a challenge.
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In Vivo Validation: Preclinical models are required to assess pharmacokinetics and toxicity.
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